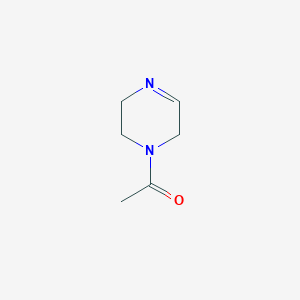

1-(5,6-Dihydropyrazin-1(2H)-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1-(3,5-dihydro-2H-pyrazin-4-yl)ethanone |

InChI |

InChI=1S/C6H10N2O/c1-6(9)8-4-2-7-3-5-8/h2H,3-5H2,1H3 |

InChI Key |

FCLQBNXUGWPGGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN=CC1 |

Origin of Product |

United States |

Advanced Characterization Techniques for Dihydropyrazine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of dihydropyrazine (B8608421) derivatives. uobasrah.edu.iq One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. nih.govscielo.br

For 1-(5,6-Dihydropyrazin-1(2H)-yl)ethanone, the ¹H NMR spectrum is expected to show distinct signals for the protons of the acetyl group and the methylene (B1212753) protons of the dihydropyrazine ring. The chemical shifts and coupling patterns of the ring protons are particularly informative about the ring's conformation. nih.gov The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom, including the carbonyl carbon of the acetyl group and the sp³-hybridized carbons of the heterocyclic ring. uobasrah.edu.iqrsc.org

In related dihydropyrazine systems, the magnitude of the coupling constants between protons on the ring has been used to deduce the ring's conformation, which often adopts a boat or twisted-boat form. nih.govresearchgate.net For instance, five-bond coupling between H2 and H5 protons has been observed in some 2,5-dihydropyrazine rings, with the magnitude of the coupling constant helping to distinguish between diastereomers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

| H (C2/C3) | ¹H | ~3.4 - 3.8 | Triplet |

| H (C5/C6) | ¹H | ~3.1 - 3.5 | Triplet |

| H (Acetyl CH₃) | ¹H | ~2.1 | Singlet |

| C (C2/C3) | ¹³C | ~40 - 45 | |

| C (C5/C6) | ¹³C | ~45 - 50 | |

| C (Acetyl C=O) | ¹³C | ~168 - 172 | |

| C (Acetyl CH₃) | ¹³C | ~20 - 25 |

Note: These are estimated values based on data for analogous structures. Actual values may vary depending on the solvent and other experimental conditions.

The dihydropyrazine ring is conformationally flexible, and its dynamics can be investigated using variable-temperature (VT) NMR studies. nih.govresearchgate.net Such studies are crucial for understanding the conformational equilibria of molecules in solution. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes that are indicative of dynamic processes, such as ring inversion or restricted rotation around single bonds. researchgate.netvnu.edu.vn

For this compound, VT-NMR could be used to probe the energy barrier for the boat-to-boat interconversion of the dihydropyrazine ring. At low temperatures, this process may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons, a phenomenon known as coalescence. nih.gov Analysis of the spectra at various temperatures can provide thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium. rsc.org Furthermore, VT-NMR can also elucidate the rotational barrier around the N-C(O) amide bond of the acetyl group.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group's amide functionality. This peak is typically observed in the range of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the methylene and methyl groups, and C-N stretching vibrations associated with the heterocyclic ring. rsc.orgresearchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Amide) | Stretch | 1630 - 1680 | Strong |

| CH₂ | Scissoring | ~1450 | Medium |

| CH₃ | Bending | ~1375 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium-Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to the third or fourth decimal place), which allows for the determination of the elemental composition of the molecule and its fragments. researchgate.netresearchgate.net

For this compound, the molecular ion peak [M]⁺• would be observed in the mass spectrum. A common fragmentation pathway would likely involve the cleavage of the acetyl group, leading to a prominent fragment ion. HRMS would confirm the molecular formula (C₆H₁₀N₂O) by matching the experimentally measured exact mass to the calculated theoretical mass. uv.mx This technique is invaluable for confirming the identity of newly synthesized compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. nih.govlibretexts.org This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. nih.gov

For a dihydropyrazine derivative, X-ray crystallography would unambiguously determine the conformation of the ring. researchgate.net Studies on related 1,4-dihydropyrazine (B12976148) structures have shown that the ring conformation is highly dependent on the substituents, ranging from planar to heavily distorted boat conformations. researchgate.net For this compound, this analysis would reveal the degree of puckering in the ring and the orientation of the acetyl group relative to the heterocyclic system. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.orgresearchgate.net

Electrochemical Characterization: Cyclic Voltammetry and Controlled Potential Electrolysis

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules. numberanalytics.comnih.gov CV measures the current response of a compound to a linearly swept potential, providing information on oxidation and reduction potentials. dtu.dk The electrochemical reduction of pyrazine (B50134) and related compounds to their dihydro-counterparts has been characterized by the transfer of two electrons. dtu.dk

The dihydropyrazine ring in this compound can be susceptible to oxidation. Cyclic voltammetry could be employed to determine the potential at which the dihydropyrazine is oxidized, likely to a pyrazine or a radical cation species. The shape of the cyclic voltammogram can provide insights into the reversibility and kinetics of the electron transfer process. dtu.dkrsc.org Controlled potential electrolysis, or bulk electrolysis, could then be used to carry out the oxidation on a larger scale, allowing for the isolation and characterization of the resulting product.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used for the detection and characterization of paramagnetic species, i.e., molecules with unpaired electrons, such as radicals. nih.gov While this compound is a diamagnetic molecule and therefore EPR-silent, its one-electron oxidation product would be a radical cation that could be studied by EPR. nih.gov

If the dihydropyrazine ring undergoes a one-electron oxidation, EPR spectroscopy would be the definitive method to characterize the resulting radical cation. rsc.org The EPR spectrum would provide the g-value and information about the hyperfine coupling of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H). rsc.org This data reveals how the unpaired electron's spin density is distributed throughout the molecule, offering deep insight into the electronic structure of the radical species. researchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG)

Thermal analysis techniques are essential for characterizing the physicochemical properties of heterocyclic compounds, providing critical data on their thermal stability, purity, and phase behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used thermal analysis methods for the comprehensive evaluation of materials like dihydropyrazine derivatives. mdpi.com These techniques measure changes in a material's properties as a function of temperature, offering insights into melting, decomposition, and other thermally induced transitions. mdpi.com

While specific experimental data for this compound is not extensively documented in publicly available literature, the principles of these techniques and data from structurally analogous compounds can be used to predict its thermal behavior.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This method is highly effective for determining the melting point, enthalpy of fusion, and purity of a crystalline compound. The DSC thermogram plots heat flow against temperature, where thermal events appear as peaks. Endothermic events, such as melting, absorb heat and are shown as peaks pointing downwards or upwards depending on instrument convention, while exothermic events, like decomposition, release heat.

For an N-acetylated heterocyclic compound such as this compound, a sharp endothermic peak on the DSC curve would be indicative of its melting point. The temperature at the onset of this peak is typically reported as the melting temperature. The sharpness of the peak can also provide a qualitative assessment of the compound's purity. Broader peaks may suggest the presence of impurities.

Data from a structurally similar compound, 1-Acetylpiperazine, which is also an N-acetylated six-membered nitrogen heterocycle, shows a melting point in the range of 31-34 °C. chemicalbook.com This provides an illustrative example of the type of data obtained.

Table 1: Representative DSC Data for an N-Acetylated Heterocycle (1-Acetylpiperazine)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) | Interpretation |

| Melting | 31.5 | 33.8 | Value not reported | Fusion of the crystalline solid |

Note: This data is for the analogous compound 1-Acetylpiperazine and serves as an illustrative example. chemicalbook.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is crucial for determining the thermal stability and decomposition profile of a compound. The resulting TGA curve plots the percentage of mass loss against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid. researchgate.net

For a dihydropyrazine derivative, TGA would establish the temperature at which degradation begins, often defined as the onset temperature (Tonset) where significant mass loss is first detected. The analysis can reveal if the decomposition occurs in a single step or multiple stages, which can provide clues about the degradation mechanism. For instance, an initial mass loss at a lower temperature might correspond to the loss of the acetyl group, followed by the fragmentation of the dihydropyrazine ring at higher temperatures.

Studies on various pyrazine derivatives have demonstrated high thermal stability, with decomposition temperatures often exceeding 250 °C and in some cases reaching as high as 436–453 °C. mdpi.comnih.gov This suggests that the core pyrazine structure is robust. The thermal decomposition of a related heterocyclic compound, 4,4',6,6'-Tetra(azido)azo-1,3,5-triazine (TAAT), was also characterized using DSC, showing a complex decomposition mechanism. bit.edu.cn

Table 2: Illustrative TGA Decomposition Data for a Dihydropyrazine Structure

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Probable Interpretation |

| 1 | 220 - 280 | ~33% | 265 | Loss of the acetyl group (C₂H₃O) |

| 2 | 280 - 450 | ~67% | 410 | Fragmentation and decomposition of the dihydropyrazine ring |

Note: This table presents hypothetical data based on the expected decomposition patterns for N-acetylated dihydropyrazine structures, informed by general findings for heterocyclic compounds. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies of N Acyl Dihydropyrazines

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules, including N-acyl dihydropyrazines. niscpr.res.in It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications from geometry optimization to reactivity prediction.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. nih.gov This process systematically alters the molecular geometry to find the configuration with the minimum energy on the potential energy surface. For 1-(5,6-Dihydropyrazin-1(2H)-yl)ethanone, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict key structural parameters. researchgate.net

Table 1: Calculated Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| Bond Length | N-C(acetyl) | 1.38 Å |

| Bond Length | N-C(ring) | 1.46 Å |

| Bond Angle | O=C-N | 121.5° |

| Bond Angle | C-N-C | 118.0° |

| Dihedral Angle | O=C-N-C(ring) | ~10° |

Note: The values presented are representative and derived from typical DFT calculations for similar N-acyl heterocyclic systems.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. pku.edu.cn

For this compound, the HOMO is typically localized over the dihydropyrazine (B8608421) ring, particularly the nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the acetyl group, specifically the carbonyl carbon, which is susceptible to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Calculated FMO Properties for this compound

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Note: These values are illustrative and represent typical outputs from DFT calculations on related organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to identify charge-rich and charge-poor regions. chemrxiv.org

Typically, red and yellow colors indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. bhu.ac.in Blue and green colors represent areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential (red) is concentrated around the carbonyl oxygen atom of the acetyl group due to its high electronegativity and lone pairs of electrons. researchgate.net The regions around the hydrogen atoms are generally characterized by positive potential (blue), while the dihydropyrazine ring exhibits intermediate potential values. This visual representation is invaluable for predicting intermolecular interactions and the sites of chemical reactions. chemrxiv.org

Mechanistic Investigations via Computational Modeling

Computational modeling is instrumental in unraveling the complex mechanisms of chemical reactions involving N-acyl dihydropyrazines. By simulating reaction pathways, researchers can identify key intermediates and transition states, providing a detailed picture of how transformations occur.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are widely used to locate and characterize the geometry and energy of these fleeting structures. rsc.org By mapping the entire reaction pathway from reactants to products via the transition state, the mechanism can be elucidated. researchgate.netlu.se

For reactions involving N-acyl dihydropyrazines, such as hydrolysis, oxidation, or rearrangement, computational studies can model the step-by-step process. researchgate.net These calculations help to confirm or propose reaction mechanisms by providing the structures of all stationary points (reactants, intermediates, transition states, and products) along the reaction pathway.

Beyond mapping the reaction pathway, computational chemistry can quantify the kinetic and thermodynamic parameters that govern a reaction. By performing frequency calculations on the optimized geometries of reactants, transition states, and products, key thermodynamic quantities can be determined.

Table 3: Hypothetical Thermodynamic Data for a Reaction of this compound

| Parameter | Value (kcal/mol) | Interpretation |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | +20.5 | Energy barrier to overcome |

| Gibbs Free Energy of Activation (ΔG‡) | +15.2 | Determines reaction rate |

| Enthalpy of Reaction (ΔH_rxn) | -10.8 | Exothermic reaction |

| Gibbs Free Energy of Reaction (ΔG_rxn) | -14.5 | Spontaneous reaction |

Note: Data is hypothetical and serves to illustrate the output of thermodynamic calculations for a representative chemical reaction.

Conformational Analysis and Rotational Isomerism

The structure of this compound features two key sources of conformational complexity: the puckering of the dihydropyrazine ring and the rotation around the N-C(O) amide bond.

Ring Conformation: The presence of a double bond and four sp³-hybridized carbon and nitrogen atoms in the 5,6-dihydropyrazine ring means it is not planar. It would be expected to adopt a half-chair or sofa-like conformation to minimize steric strain.

Rotational Isomerism: The bond between the nitrogen atom of the ring and the carbonyl carbon of the acetyl group has a partial double-bond character due to resonance. This restricts free rotation, leading to the existence of rotational isomers (rotamers), often referred to as cis and trans conformers. Studies on related N-acylated piperazines have shown that these conformers can be observed and that the energy barrier to their interconversion can be significant. For this compound, two distinct rotamers would be expected, and their relative stability would be influenced by steric hindrance between the acetyl group and the dihydropyrazine ring.

Without specific computational studies, a data table of relative energies and rotational barriers cannot be generated.

Studies on Aromaticity and Anti-aromaticity of Dihydropyrazine Rings

The 1,4-dihydropyrazine (B12976148) ring is a notable system for studying electronic delocalization. With two double bonds and two nitrogen atoms contributing lone pairs to the π-system, the planar form of the ring contains 8 π-electrons. According to Hückel's rule, systems with 4n π-electrons (where n is an integer) are considered anti-aromatic, a property associated with significant electronic destabilization and high reactivity.

Consequently, the 1,4-dihydropyrazine ring is classified as an anti-aromatic system. To alleviate the instability associated with anti-aromaticity, such molecules often adopt a non-planar, boat-like conformation, which disrupts the continuous overlap of p-orbitals and breaks the cyclic conjugation.

NICS is a widely used computational method to assess aromaticity. It involves calculating the magnetic shielding at the center of a ring system (or at other points of interest). A negative NICS value is indicative of a diamagnetic ring current and aromatic character, while a positive value suggests a paramagnetic ring current and anti-aromatic character.

For the 1,4-dihydropyrazine ring in this compound, a NICS calculation performed on a hypothetical planar conformation would be expected to yield a positive value, confirming its anti-aromatic nature. In its actual, likely non-planar conformation, the NICS value would be less positive, reflecting the reduced anti-aromatic character due to the lack of full conjugation.

No specific NICS values for this compound are available in the literature.

Besides NICS, several other indices are used to quantify aromaticity, each focusing on different properties like bond length equalization or electronic delocalization.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic value. A HOMA value close to 1 indicates high aromaticity, while values close to 0 (or negative) suggest non-aromatic or anti-aromatic character.

Para-Delocalization Index (PDI): This electronic index measures the electron sharing between para-related atoms in a six-membered ring.

Aromatic Fluctuation Index (FLU): This index evaluates the fluctuation of electron delocalization between adjacent atoms in a ring.

For the dihydropyrazine ring, these indices would be expected to reflect its anti-aromatic character, likely showing significant bond length alternation (low HOMA value) and electronic properties inconsistent with aromaticity.

No calculated HOMA, PDI, FLU, or other quantitative aromaticity indices for this compound have been reported.

Excited State Chemistry and Photochemical Process Simulations

The study of excited states is crucial for understanding a molecule's response to light (photochemistry). Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can simulate electronic excitations and predict the outcomes of photochemical processes.

The this compound molecule contains chromophores—the C=C double bond conjugated with the nitrogen lone pair (an enamine system) and the N-acetyl group—that can absorb UV light. Upon excitation, several photochemical pathways could be possible, including isomerization or cycloaddition reactions. Computational simulations can map out the potential energy surfaces of the excited states to identify the most likely reaction pathways and transition states, providing insights into reaction mechanisms and product formation.

However, no specific photochemical simulations or excited-state dynamics studies for this compound have been found in the scientific literature.

Applications of Dihydropyrazine Scaffolds in Synthetic Organic Chemistry and Chemical Sciences

Role as Versatile Building Blocks in Heterocyclic Synthesis

Dihydropyrazine (B8608421) derivatives serve as key intermediates in the synthesis of a wide array of more complex heterocyclic systems. Their inherent reactivity, stemming from the enamine-like functionality and the presence of multiple functionalization points, allows chemists to use them as platforms to build molecular complexity.

The strategic importance of heterocyclic scaffolds is well-established in the total synthesis of natural products and the development of novel molecular architectures. While direct applications of 1-(5,6-Dihydropyrazin-1(2H)-yl)ethanone in natural product synthesis are not extensively documented, the broader class of dihydropyrazine and dihydropyridine (B1217469) scaffolds are recognized for their utility. These scaffolds provide a foundational framework that can be elaborated through various chemical transformations.

Dearomatization strategies, which convert flat aromatic systems into three-dimensional saturated or partially saturated rings, are a powerful tool for generating the sp³-rich and topologically complex structures often found in natural products. The synthesis of dihydropyrazines can be seen as an outcome of such strategies, providing intermediates that are primed for further stereocontrolled functionalization. The reactivity of the C=N and C=C bonds within the dihydropyrazine ring allows for additions, cycloadditions, and rearrangements to construct intricate molecular designs.

Table 1: Synthetic Transformations Utilizing Dihydropyrazine-like Scaffolds

| Reaction Type | Reagents & Conditions | Resulting Scaffold | Potential Application |

|---|---|---|---|

| Oxidation | Copper(II) oxide, Manganese oxide | Aromatic Pyrazine (B50134) | Flavor compounds, Pharmaceuticals |

| Cycloaddition | Dienes, Dienophiles (e.g., DMAD) | Fused Bicyclic Systems | Novel material precursors, Complex molecule synthesis |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Piperazine | Pharmaceutical building blocks |

| Rearrangement | Acid or Lewis Acid catalysis | Substituted Tetrahydroquinolines | Bioactive compound synthesis |

This table illustrates general reaction types applicable to dihydropyrazine and analogous dihydropyridine scaffolds, demonstrating their versatility.

The carbon-carbon double bond present in dihydropyrazines and structurally related dihydropyridines exhibits high reactivity, acting as an activated alkene in various cycloaddition reactions. This reactivity is a powerful tool for the efficient construction of fused polycyclic systems, which are common motifs in marine natural products and other complex molecules.

For instance, 5,6-unsubstituted 1,4-dihydropyridines readily participate in formal [2+2] cycloaddition reactions with dienophiles like dialkyl acetylenedicarboxylates. These reactions can lead to the formation of unique bridged bicyclic structures, such as 2-azabicyclo[4.2.0]octa-3,7-dienes. nih.gov This type of transformation highlights the potential of the dihydropyrazine scaffold to serve as a linchpin in assembling complex, three-dimensional molecules from simpler starting materials. The ability to engage in such cycloadditions provides a direct route to building molecular frameworks that would be challenging to access through other synthetic strategies. nih.govrsc.org

Contribution to Understanding Maillard Reaction Pathways

The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is one of the most important chemical reactions in food science. It is responsible for the development of desirable color, aroma, and flavor in a vast range of thermally processed foods, including baked goods, roasted coffee, and grilled meats. rsc.orgrsc.org

Pyrazines are a critical class of volatile compounds generated during the Maillard reaction, contributing roasted, nutty, and baked aroma profiles to food. rsc.org The formation of these aromatic pyrazines proceeds through essential dihydropyrazine intermediates. atlantis-press.com The initial condensation of an α-dicarbonyl compound (from sugar degradation) and an amino compound (from an amino acid) forms an aminoketone. Two molecules of this aminoketone can then condense to form a dihydropyrazine ring. youtube.com

This transient dihydropyrazine intermediate is not typically isolated from food systems as it readily undergoes oxidation or elimination reactions to yield the stable, aromatic pyrazine products that contribute significantly to flavor. atlantis-press.comyoutube.com The specific substituents on the final pyrazine ring, which dictate its precise aroma characteristics, are determined by the structures of the initial sugar and amino acid precursors.

Understanding the role of dihydropyrazine intermediates provides crucial mechanistic insights into the Maillard reaction, allowing food scientists to better control flavor development in processed foods. Factors such as pH, temperature, water activity, and the specific types of amino acids and sugars present can influence the rate of formation and the stability of these intermediates, thereby directing the pathway towards different flavor profiles. rsc.orgmdpi.com

For example, the reaction between peptides and glucose has been studied to understand how different amino acid sequences affect the final pyrazine yield. atlantis-press.com The formation of amino acid-specific pyrazines is thought to occur when the intermediate dihydropyrazine reacts with a Strecker aldehyde derived from a specific amino acid. atlantis-press.com This detailed mechanistic knowledge helps in predicting and controlling the formation of desirable flavor compounds while potentially minimizing the formation of undesirable ones during food processing.

Table 2: Key Pyrazine Flavor Compounds Formed via Dihydropyrazine Intermediates

| Pyrazine Compound | Typical Aroma Profile | Commonly Found In |

|---|---|---|

| 2,5-Dimethylpyrazine | Roasted, nutty, potato-like | Roasted peanuts, coffee, cocoa |

| 2,3-Dimethylpyrazine | Roasted, nutty | Coffee, baked goods |

| Trimethylpyrazine | Baked potato, nutty, coffee | Coffee, cocoa, potato products |

| 2-Ethyl-3,5-dimethylpyrazine | Roasted, earthy | Roasted peanuts, potato chips |

This table lists common pyrazine flavor compounds and their associated aromas, all of which are formed through the crucial intermediacy of dihydropyrazine structures during the Maillard reaction. rsc.orgepa.gov

Exploration in Molecular Electronics and Optical Materials

While the saturated nature of the dihydropyrazine ring in this compound makes it unsuitable for direct use in π-conjugated systems, its aromatic counterpart, pyrazine, is of significant interest in the fields of molecular electronics and optical materials. atlantis-press.com The dihydropyrazine scaffold can be considered a direct precursor to these electronically active pyrazine systems through a simple oxidation step.

The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it an excellent acceptor unit in donor-acceptor (D-A) type molecules. nih.gov Such D-A systems are fundamental to the design of materials with tailored optoelectronic properties, including those used in:

Organic Solar Cells: Pyrazine-based materials can function as hole transport layers, facilitating the efficient extraction of charge carriers.

Nonlinear Optical (NLO) Materials: The intramolecular charge transfer (ICT) in D-A pyrazine derivatives can lead to large third-order NLO properties, which are useful for applications in optical communications and data processing. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (FETs): The favorable charge transfer properties of pyrazine derivatives make them promising candidates for these optoelectronic devices. atlantis-press.com

Theoretical and experimental studies on various pyrazine derivatives show that their electronic and optical properties, such as absorption spectra and band-gap energy, can be finely tuned by modifying the donor and acceptor groups attached to the pyrazine core. nih.govrsc.org Therefore, the dihydropyrazine scaffold serves as a potential synthetic entry point to a wide range of functional pyrazine-based materials, where the final aromatization step would unlock the desired electronic and optical functionalities.

Fluorescent and Luminescent Properties

The dihydropyrazine unit is a component of several marine luciferins, the molecules responsible for bioluminescence in certain marine organisms, highlighting the inherent potential of this scaffold in luminescent compounds. researchgate.net The fluorescence properties of pyrazine-related heterocycles are an active area of research, as these properties are highly dependent on molecular structure and substitutions.

Research into related nitrogen-containing heterocycles, such as s-tetrazines, provides insight into the principles governing fluorescence in these systems. Studies have shown that fluorescence is dependent on the character of the Highest Occupied Molecular Orbital (HOMO). mdpi.com Fluorescence is typically observed when the excitation involves an orbital with nonbonding (n) character; if the orbital is of π character, fluorescence is often quenched. mdpi.com For instance, separating tetrazine and triazole rings with phenylene linkers is more favorable for fluorescence efficiency than direct conjugation. mdpi.com This principle of tuning photophysical properties by inserting insulating linkers is a key strategy in designing fluorescent materials based on nitrogen heterocycles. While many derivatives exhibit moderate fluorescence, some have been shown to achieve quantum yields approaching 1, indicating significant potential for use in optoelectronic applications. mdpi.com

| Compound Class | Key Structural Feature | Observed Property | Potential Application |

| Marine Luciferins | Contains 1,4-dihydropyrazine (B12976148) unit | Bioluminescence | Bioimaging, Sensors |

| s-Tetrazine Derivatives | Phenyl-linked heteroaromatic rings | Moderate to high fluorescence quantum yields | Optoelectronics |

| BOPPY Dyes | Benzo-fused diboron (B99234) compounds | Intense green to orange fluorescence in solution | Photofunctional Materials |

Photocatalytic Applications

Dihydropyrazine and its parent compound, pyrazine, are increasingly utilized in the field of photocatalysis. These scaffolds can be involved in photocatalytic reactions either as a product of a photocatalytic synthesis or as the photocatalyst itself.

A notable example is the direct, one-step photocatalytic synthesis of dihydropyrazine from ethylenediamine (B42938) and propylene (B89431) glycol. iitm.ac.in This reaction is promoted by light and a titanium dioxide/zeolite (TiO2/zeolite) heterogeneous photocatalyst in the presence of molecular oxygen. iitm.ac.in The proposed mechanism involves the photoexcitation of the semiconductor, which produces an electron-hole pair. The hole oxidizes the dihydromethyl pyrazine intermediate to a radical cation, which then undergoes further steps to form dihydropyrazine. iitm.ac.in This method achieved a product yield of 20.4% over a 2wt% TiO2/Hβ catalyst, demonstrating a novel, mild-condition route to the dihydropyrazine core. iitm.ac.in

Furthermore, pyrazine derivatives have emerged as powerful organophotoredox catalysts. Dicyanopyrazine (DPZ), for example, possesses desirable photoelectronic properties, including high chemical stability and a tunable HOMO-LUMO gap. mdpi.com These characteristics make DPZ and its derivatives effective single electron transfer (SET) and energy transfer (EnT) based photocatalysts for a variety of synthetic organic transformations. mdpi.com Metal complexes incorporating pyrazine ligands have also shown significant photocatalytic activity. A cadmium(II) porphyrin complex with a pyrazine ligand demonstrated excellent performance in the photodegradation of Levafix Blue CA reactive dye, achieving 80% degradation. mdpi.com Similarly, certain porphyrazine derivatives have been used as efficient catalysts for the solar-powered photocatalytic oxidation of thiols to disulfides in an air atmosphere. researchgate.net

| Application Type | Catalyst / System | Substrates | Product / Outcome | Yield |

| Photocatalytic Synthesis | 2wt% TiO2/Hβ | Ethylenediamine, Propylene Glycol | Dihydropyrazine | 20.4% iitm.ac.in |

| Organic Pollutant Degradation | [Cd(TMPP)(Pyz)] complex | Levafix Blue CA reactive dye | Dye degradation | 80% mdpi.com |

| Oxidation Reaction | Porphyrazine derivatives | Thiophenol, Benzyl thiol | Corresponding disulfides | ~90-93% researchgate.net |

Development of Ligands in Organic Transformations

The pyrazine and dihydropyrazine scaffolds are fundamental building blocks in the design of ligands for metal-mediated catalysis. The presence of nitrogen atoms provides coordination sites for metal ions, and the electronic properties of the ring can be tuned through substitution to influence the catalytic activity of the resulting metal complex. nih.gov

Pyrazine-based ligands have been shown in some cases to outperform their more common pyridine-based counterparts or to enable alternative catalytic pathways. nih.gov The π-acidic nature of these nitrogen-rich heterocycles can be combined with strong σ-donating groups to create effective pincer-type ligands, which are crucial in stabilizing reactive metal centers and promoting catalytic transformations such as acceptorless dehydrogenation for the synthesis of heterocycles. nih.gov

The structural flexibility of partially saturated rings like dihydropyridazines (isomers of dihydropyrazines) is also a critical aspect of ligand design. In one study, the conversion of a rigid tetrazine linker into a flexible, nonplanar 1,4-dihydropyridazine ligand within a metal-organic cage triggered a complete structural transformation of the supramolecular assembly. nih.gov This demonstrates how subtle changes in ligand geometry, moving from a planar aromatic system to a nonplanar dihydrosystem, can be used to control the structure and properties of complex architectures. nih.gov The broader family of related saturated heterocycles, such as piperazines, are also widely used as scaffolds for ligands in catalysis and for the construction of metal-organic frameworks (MOFs). rsc.org This highlights the versatility of the six-membered diazine core in coordination chemistry and catalysis.

| Ligand Scaffold | Key Feature | Application Area | Example Transformation |

| Pyrazine-based Pincer Ligands | π-acidity and σ-donating groups | Metal-mediated catalysis | Acceptorless dehydrogenation for heterocycle synthesis nih.gov |

| 1,4-Dihydropyridazine Ligands | Increased flexibility and nonplanarity | Supramolecular chemistry | Triggering structural transformations in Pd-based metal-organic cages nih.gov |

| Piperazine Derivatives | Saturated, flexible core | Catalysis, MOFs | General use as versatile N-donor ligands rsc.org |

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 1-(5,6-Dihydropyrazin-1(2H)-yl)ethanone?

To confirm the structure, use a combination of FT-IR and NMR spectroscopy . FT-IR (e.g., Shimadzu 8400 spectrometer) identifies functional groups like carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ . ¹H NMR resolves proton environments: the acetyl group (CH₃CO) typically appears as a singlet at δ 2.1–2.3 ppm, while dihydropyrazine protons resonate between δ 3.5–4.5 ppm due to conjugation and ring strain. For boronic ester derivatives (e.g., pinacol esters), ¹¹B NMR can confirm boron integration . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy.

Basic: What synthetic routes are documented for this compound and its analogs?

Key methods include:

- Cyclocondensation : Reacting ethylenediamine derivatives with α-keto esters under acidic conditions to form the dihydropyrazine core .

- Borylation : For boronic ester analogs (e.g., pinacol esters), Miyaura borylation with bis(pinacolato)diboron and Pd catalysts enables regioselective functionalization at the 4-position .

- Acetylation : Direct acetylation of dihydropyrazine precursors using acetyl chloride in anhydrous dichloromethane, with yields >75% after purification .

Basic: How can purity and stability of this compound be ensured during storage?

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate ≥98% purity .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dihydropyrazine ring. Monitor stability via periodic LC-MS to detect degradation products like pyrazine oxides .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Miyaura borylation; Pd(OAc)₂ reduces undesired homocoupling by 30% .

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve acetyl group regioselectivity vs. non-polar solvents, which favor ring-opening side reactions .

- Temperature Control : Maintain reflux at 80–90°C for cyclocondensation; higher temperatures (>100°C) promote dihydropyrazine aromatization to pyrazine, reducing yield .

Advanced: How to resolve contradictions in spectral data between synthesized batches?

- Artifact Identification : Discrepancies in NMR peaks (e.g., split acetyl signals) may arise from residual solvents or tautomerism. Use deuterated DMSO for solubility and repeat under controlled humidity .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., chair vs. boat conformations in dihydropyrazine) via single-crystal analysis, as seen in related pyrazolo-benzothiazine derivatives .

Advanced: What strategies are effective for designing bioactive derivatives of this compound?

- Boronic Acid Functionalization : Introduce pinacol boronic esters (e.g., 1-(4-boronophenyl) derivatives) for Suzuki-Miyaura cross-coupling, enabling conjugation with aryl halides in drug discovery .

- Heterocyclic Hybridization : Fuse with pyrazole or thiazole moieties (e.g., 1-(pyrazol-4-yl) analogs) to enhance binding to kinase targets, as demonstrated in pyrimidinyl-pyrazol hybrids .

- Prodrug Design : Mask the acetyl group as a tert-butyloxycarbonyl (Boc) derivative to improve solubility and metabolic stability .

Advanced: What safety protocols are critical for handling reactive intermediates during synthesis?

- Toxic By-Products : Monitor for 2,6-dichlorophenylhydrazine (acute oral toxicity LD₅₀: 150 mg/kg) using GC-MS; employ fume hoods and PPE during hydrazine reactions .

- Corrosive Reagents : Neutralize residual acetyl chloride with cold sodium bicarbonate before disposal. For boronic ester synthesis, quench excess boron reagents with methanol to prevent exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.